Lithium thiocyanate hydrate

Übersicht

Beschreibung

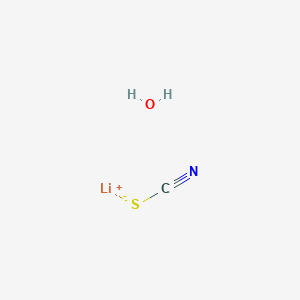

Lithium thiocyanate hydrate (LiSCN·xH₂O) is a hygroscopic, white-to-pale-yellow crystalline compound with the anhydrous molecular formula CLiNS (molecular weight: 65.02 g/mol) . Its hydrate form (CAS: 123333-85-7) is commercially available in purities ranging from 99% (2N) to 99.999% (5N) . Key properties include:

- Solubility: 54.5 g/100 g in water at 25°C, forming a dihydrate (LiSCN·2H₂O) as the solid phase .

- Hazards: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Primarily used in lithium-ion battery electrolytes due to its ionic conductivity and compatibility with nonaqueous solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium thiocyanate hydrate can be synthesized by reacting lithium hydroxide with ammonium thiocyanate. The reaction proceeds as follows: [ \text{LiOH} + \text{NH}_4\text{SCN} \rightarrow \text{LiSCN} + \text{NH}_4\text{OH} ] The water is then removed by vacuum, and the resulting solid is dissolved in diethyl ether. The ether salt is formed by adding petroleum ether, and it is then heated in a vacuum at 110°C to obtain the anhydrous salt .

Industrial Production Methods: In industrial settings, this compound is typically produced by similar methods, but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in a crystalline form to facilitate its use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Lithium thiocyanate hydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form lithium sulfate and carbon dioxide.

Reduction: It can be reduced to form lithium sulfide and hydrogen cyanide.

Substitution: It can undergo substitution reactions with various organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halides and other nucleophiles can be used under mild conditions.

Major Products Formed:

Oxidation: Lithium sulfate and carbon dioxide.

Reduction: Lithium sulfide and hydrogen cyanide.

Substitution: Various substituted thiocyanates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : LiSCN·xH₂O

- Molecular Weight : 65.02 g/mol (anhydrous)

- Physical Form : Crystalline solid

- Solubility : Highly soluble in water

- Hygroscopic Nature : Absorbs moisture from the air

Chemistry

Lithium thiocyanate hydrate is primarily used as a reagent in the synthesis of various organic and inorganic compounds. Its applications include:

- Synthesis of Organic Compounds : Utilized in the preparation of thiocyanate derivatives.

- Study of Reaction Mechanisms : Employed to investigate kinetics and mechanisms in chemical reactions .

Biology

In biological research, this compound is used for:

- Electron Microscopy : Prepares biological samples for electron microscopy, enhancing imaging quality.

- Protein Interaction Studies : Investigates interactions with biomolecules, particularly in silk production processes.

Medicine

This compound finds applications in the medical field as follows:

- Pharmaceutical Development : Used in drug formulation and as a diagnostic reagent.

- Electrolyte Solutions : Acts as an electrolyte in various electrochemical applications, including batteries and capacitors .

Industry

This compound serves several industrial purposes:

- Silk Production : Functions as a solvent for mulberry fibers during silk processing.

- Specialty Chemicals Production : Utilized in the manufacture of specialty chemicals and electrochemical capacitors .

Data Table of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Organic Synthesis | Reagent for synthesizing thiocyanate derivatives |

| Biology | Electron Microscopy | Prepares samples for enhanced imaging |

| Medicine | Drug Development | Used in formulations and diagnostics |

| Industry | Silk Production | Solvent for mulberry fibers |

Case Study 1: Electrochemical Capacitors

Research has demonstrated that lithium thiocyanate can be an effective redox-active electrolyte in high-energy electrochemical capacitors. A study highlighted its role in improving energy density and efficiency, making it suitable for environmentally friendly energy storage solutions .

Case Study 2: Silk Fiber Processing

In silk production, this compound has been shown to enhance the solubility of mulberry fibers, leading to improved extraction processes. This application not only optimizes yield but also maintains the quality of the silk produced .

Wirkmechanismus

The mechanism of action of lithium thiocyanate hydrate involves its ability to donate lithium ions and thiocyanate ions. The lithium ions can interact with various molecular targets, including enzymes and receptors, to exert their effects. The thiocyanate ions can participate in redox reactions and act as nucleophiles in substitution reactions. The overall effect of the compound is determined by the specific molecular targets and pathways involved in the reaction .

Vergleich Mit ähnlichen Verbindungen

Lithium Salts in Electrolytes

Lithium thiocyanate hydrate is compared with other lithium salts in terms of solubility, thermal stability, and electrochemical performance:

Table 1: Physical and Electrochemical Properties of Lithium Salts

Key Findings :

- Solubility: LiSCN·xH₂O has lower aqueous solubility than LiBr or LiI, but its compatibility with organic solvents (e.g., ethers, carbonates) makes it suitable for nonaqueous electrolytes .

- Thermal Stability : LiSCN decomposes at moderate temperatures, limiting its use in high-temperature applications compared to LiTFSI .

- Ionic Conductivity : While LiTFSI outperforms LiSCN in conductivity, LiSCN’s cost-effectiveness and moderate performance make it viable for mid-range battery systems .

Thiocyanate Salts

Compared to alkali metal thiocyanates, LiSCN exhibits distinct properties:

Table 2: Comparison of Thiocyanate Salts

Key Findings :

- Solubility : KSCN and NaSCN have higher aqueous solubility than LiSCN, but LiSCN’s lithium ion mobility is critical for battery applications .

- Reactivity : All thiocyanates participate in pseudohalide reactions (e.g., forming metal-SCN complexes), but LiSCN’s smaller cation size influences coordination chemistry .

Table 3: Hazard Comparison

Key Findings :

- LiSCN hydrate requires stringent moisture control due to its deliquescent nature, unlike more stable salts like NaSCN .

Research Developments

Biologische Aktivität

Lithium thiocyanate hydrate (LiSCN · xH₂O) is a crystalline compound that has garnered interest in various fields due to its biological activity. This article explores its biological effects, mechanisms of action, and potential applications based on a comprehensive review of recent research findings.

Chemical Composition and Properties

This compound consists of lithium ions, thiocyanate ions, and water molecules. The presence of the thiocyanate ion (SCN⁻) is particularly significant as it is involved in multiple biological processes. The compound is known for its solubility in water, which facilitates its application in biochemical studies and potential therapeutic uses.

Biological Activity

1. Antihypertensive Properties

Research indicates that this compound exhibits antihypertensive properties . It has been shown to influence blood pressure regulation by affecting vascular smooth muscle and endothelial function. The thiocyanate ion may play a role in modulating vasodilation and vascular resistance, making it a candidate for further pharmacological studies aimed at hypertension management.

2. Antimicrobial Activity

The thiocyanate ion has been associated with antimicrobial activity , suggesting potential applications in treating infections. Studies have indicated that thiocyanate can disrupt microbial cell membranes, leading to cell lysis and death. This property is particularly relevant in the context of developing new antimicrobial agents.

3. Electrochemical Applications

This compound has also been investigated for its role in lithium-sulfur batteries . The compound enhances the stability of lithium metal electrodes by forming a solid electrolyte interphase (SEI) layer, which improves cycling stability and reduces passivation during battery operation. This characteristic highlights its significance beyond biological applications, extending into energy storage technologies .

Case Study 1: Antihypertensive Mechanisms

A study conducted on animal models demonstrated that this compound administration resulted in significant reductions in systolic blood pressure. The mechanism was attributed to improved endothelial function and reduced vascular smooth muscle contraction, indicating its potential as a therapeutic agent for hypertension.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of lithium thiocyanate against various bacterial strains. Results showed that concentrations as low as 0.5% effectively inhibited growth, supporting the notion that lithium thiocyanate could serve as an alternative antimicrobial agent.

Comparative Analysis

The following table compares this compound with other alkali metal thiocyanates regarding their unique properties and biological activities:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| This compound | LiSCN · xH₂O | Notable antihypertensive and antimicrobial properties |

| Sodium Thiocyanate Hydrate | NaSCN · nH₂O | More soluble; widely used in agriculture |

| Potassium Thiocyanate Hydrate | KSCN · nH₂O | Higher solubility; used in analytical chemistry |

| Ammonium Thiocyanate | NH₄SCN | Soluble; used as a reagent in organic synthesis |

Research Findings

Recent studies have focused on the interactions between this compound and biological systems. Notably:

- Ion Transport Mechanisms : Research indicates that lithium ions exhibit unique transport properties when coordinated with thiocyanate ions, which could influence their biological availability and activity .

- Defect Chemistry : Investigations into the defect chemistry of LiSCN have revealed insights into its ionic conduction mechanisms, which are critical for understanding both electrochemical applications and biological interactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing lithium thiocyanate hydrate, and how can purity be verified?

this compound (LiSCN·xH₂O) is typically synthesized by reacting lithium hydroxide (LiOH) with thiocyanic acid (HSCN) or via salt metathesis reactions. For example, mixing aqueous lithium sulfate with barium thiocyanate yields LiSCN after filtering out barium sulfate . Hydrate formation is confirmed through thermogravimetric analysis (TGA) to quantify water content and X-ray diffraction (XRD) to verify crystal structure . Purity can be assessed via elemental analysis (C, N, S content) and ion chromatography to detect residual anions (e.g., sulfate).

Q. How does the hydration state of this compound influence its solubility and reactivity?

The solubility of LiSCN·xH₂O in water is 54.5 g/100 g solution at 25°C, with the dihydrate (LiSCN·2H₂O) being the stable phase under ambient conditions . Hydration state affects reactivity: anhydrous LiSCN reacts violently with water (releasing toxic gases), while the hydrate’s deliquescent nature necessitates storage in dry environments to prevent unintended hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- FTIR : Peaks at ~2050 cm⁻¹ (C≡N stretch) and 750 cm⁻¹ (C-S stretch) confirm the thiocyanate anion .

- Raman spectroscopy : Useful for distinguishing coordinated vs. free SCN⁻ ions in polymer composites .

- NMR : ⁷Li NMR can probe local ionic environments in solid-state electrolytes .

Advanced Research Questions

Q. How can this compound be integrated into biodegradable polymer electrolytes, and what experimental parameters are critical?

LiSCN·xH₂O is dispersed in polymers like poly(ε-caprolactone) (PCL) to enhance ionic conductivity. Key parameters include:

- Salt concentration : Optimal at 20–30 wt% to balance conductivity and mechanical stability .

- Processing conditions : Solution casting under anhydrous environments to prevent salt hydrolysis .

- Characterization : Electrochemical impedance spectroscopy (EIS) measures conductivity (10⁻⁴–10⁻³ S/cm at 30°C), while XRD identifies salt-polymer interactions .

Q. How should researchers address contradictions in reported conductivity values for this compound-based electrolytes?

Discrepancies arise from variations in hydration levels, polymer matrix crystallinity, and measurement conditions. To resolve contradictions:

- Standardize hydration states via TGA before testing .

- Control humidity during EIS measurements to avoid water uptake .

- Compare data using normalized metrics (e.g., conductivity vs. salt concentration) .

Q. What safety protocols are essential when handling this compound in reactive environments?

- Hazard mitigation : Use gloves, face shields, and fume hoods due to risks of skin corrosion (H314) and toxic gas release (EUH029) upon water contact .

- Spill management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions .

- Waste disposal : Treat aqueous waste with excess calcium hydroxide to precipitate thiocyanate ions before landfill disposal .

Q. How does the hygroscopic nature of this compound impact experimental reproducibility in humidity-sensitive studies?

The compound’s deliquescence introduces variability in hydration states, altering ionic conductivity and reaction kinetics. Mitigation strategies include:

- Storing samples in argon-filled gloveboxes (<1 ppm H₂O) .

- Pre-drying salts at 100°C under vacuum (for anhydrous form) .

- Monitoring ambient humidity with real-time sensors during experiments .

Q. Methodological Considerations

Q. What experimental designs are recommended for studying ion transport mechanisms in this compound composites?

- Variable-temperature EIS : To calculate activation energy (Eₐ) of ion conduction .

- Pulsed-field gradient NMR : To differentiate Li⁺ and SCN⁻ mobility .

- Molecular dynamics simulations : To model ion-polymer interactions and validate experimental data .

Q. How can researchers optimize the trade-off between ionic conductivity and mechanical strength in LiSCN-based electrolytes?

- Crosslinking : Introduce covalent bonds in polymers (e.g., UV-cured PCL) to enhance mechanical robustness without sacrificing conductivity .

- Nanofiller addition : Incorporate SiO₂ nanoparticles to improve tensile strength while maintaining ion mobility .

Q. Data Interpretation and Validation

Q. What analytical approaches validate the absence of decomposition products in aged this compound samples?

Eigenschaften

IUPAC Name |

lithium;thiocyanate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTVNJAFDYEXLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(#N)[S-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2LiNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583532 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-85-7 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiocyanate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.